6-Fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide
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Overview
Description
6-Fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide is a fluorinated organic compound with the molecular formula C8H7F5N2O2S and a molecular weight of 290.21 g/mol. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, reactivity, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 6-Fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide, involves several key steps. One common method is the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines typically involves large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The process is optimized for yield and purity, ensuring the production of high-quality compounds for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: AlF3, CuF2, Bu4N+F−
Solvents: DMF, acetonitrile, dichloromethane
Catalysts: Palladium, platinum, and other transition metals
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
6-Fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances the compound’s ability to interact with specific enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison
Compared to other fluorinated pyridines, 6-Fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide is unique due to the presence of multiple fluorine atoms and a sulfonamide group. These structural features impart distinct chemical and physical properties, making it particularly valuable for specific applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
6-fluoro-N-(2,2,3,3-tetrafluoropropyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2O2S/c9-6-2-1-5(3-14-6)18(16,17)15-4-8(12,13)7(10)11/h1-3,7,15H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDBNDKMGACQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)NCC(C(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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